N-(5-amino-2-methoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

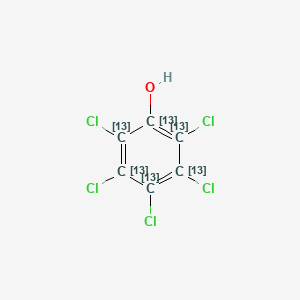

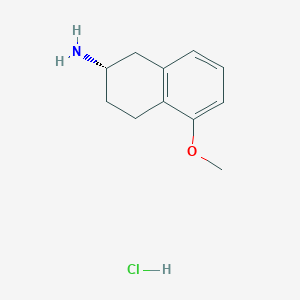

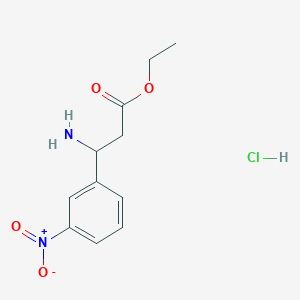

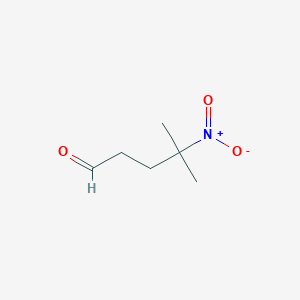

“N-(5-amino-2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O2 . It has gained significant attention in scientific research due to its unique properties and potential applications.

Synthesis Analysis

The synthesis of “N-(5-amino-2-methoxyphenyl)benzamide” involves several steps. One method involves the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “N-(5-amino-2-methoxyphenyl)benzamide” is represented by the formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

“N-(5-amino-2-methoxyphenyl)benzamide” is a solid at room temperature . It has a molecular weight of 242.28 g/mol . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique

Alzheimer's Disease Research

N-(5-amino-2-methoxyphenyl)benzamide derivatives have been used in Alzheimer's disease research. A study utilized a specific derivative as a molecular imaging probe in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This research provided insights into the receptor densities in both hippocampi and raphe nuclei, correlating with the severity of clinical symptoms and glucose utilization in the brains of Alzheimer's patients (Kepe et al., 2006).

Antimicrobial and Antioxidant Activities

A new benzamide compound was isolated from endophytic Streptomyces, showing antimicrobial and antioxidant activities. This compound was structurally similar to N-(5-amino-2-methoxyphenyl)benzamide and highlights the potential of benzamide derivatives in biological applications, particularly in antimicrobial and antioxidant contexts (Yang et al., 2015).

Neuroleptic Activity

Benzamides of N,N-disubstituted ethylenediamines, including those related to N-(5-amino-2-methoxyphenyl)benzamide, were studied for their potential neuroleptic activity. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptic drugs (Iwanami et al., 1981).

Melanoma Imaging and Therapy

Radioiodinated N-(dialkylaminoalkyl)benzamides, structurally related to N-(5-amino-2-methoxyphenyl)benzamide, have been used for melanoma imaging. These compounds showed high uptake in melanoma metastases, indicating their potential in both imaging and possibly radionuclide therapy for melanoma (Eisenhut et al., 2000).

Electrochemical Oxidation in Antioxidants

The electrochemical oxidation of amino-substituted benzamide derivatives, including those related to N-(5-amino-2-methoxyphenyl)benzamide, was investigated to understand their free radical scavenging activity as antioxidants. The study provided insights into the mechanisms underlying the antioxidant activity of these compounds (Jovanović et al., 2020).

Enzyme Inhibition and Antioxidant Activities

N-substituted derivatives of (5-chloro-2-methoxyphenyl)benzene sulfonamide, structurally related to N-(5-amino-2-methoxyphenyl)benzamide, were synthesized and tested for enzyme inhibition and antioxidant activities. This research adds to the understanding of the biological activities of benzamide derivatives (Fatima et al., 2013).

Safety and Hazards

The safety data sheet for “N-(5-amino-2-methoxyphenyl)benzamide” suggests that it is harmful if swallowed . It is suspected of causing genetic defects . Therefore, it is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Propriétés

IUPAC Name |

N-(5-amino-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVOSDLLPUGRAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586140 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methoxyphenyl)benzamide | |

CAS RN |

119-88-0 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)

![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)